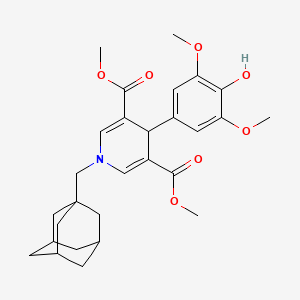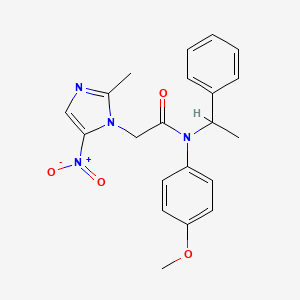![molecular formula C19H20ClN5O2 B4300428 N-(2-butoxyphenyl)-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4300428.png)
N-(2-butoxyphenyl)-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetamide
Übersicht
Beschreibung
N-(2-butoxyphenyl)-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetamide, also known as BCTA, is a synthetic compound that has been extensively studied for its potential use in scientific research. BCTA belongs to the class of tetrazole-based compounds that have shown promising results in various biological assays.
Wirkmechanismus
The mechanism of action of N-(2-butoxyphenyl)-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetamide is not fully understood, but it is believed to work by inhibiting the activity of COX-2. COX-2 is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2 activity, N-(2-butoxyphenyl)-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetamide reduces the production of prostaglandins, leading to a decrease in inflammation.
Biochemical and Physiological Effects:
N-(2-butoxyphenyl)-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(2-butoxyphenyl)-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetamide inhibits the activity of COX-2 with an IC50 value of 0.3 μM. N-(2-butoxyphenyl)-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetamide has also been shown to have antioxidant and anti-inflammatory effects. In vivo studies have shown that N-(2-butoxyphenyl)-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetamide reduces inflammation in animal models of arthritis and colitis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-butoxyphenyl)-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetamide in lab experiments is its selectivity towards COX-2. This makes it a useful tool for studying the role of COX-2 in various biological processes. However, one of the limitations of using N-(2-butoxyphenyl)-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetamide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-(2-butoxyphenyl)-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetamide. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory diseases such as arthritis and colitis. Another area of interest is its potential as a tool for studying the role of COX-2 in various biological processes. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-butoxyphenyl)-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetamide and to optimize its pharmacokinetic properties.
Conclusion:
In conclusion, N-(2-butoxyphenyl)-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetamide is a synthetic compound that has shown promising results in various scientific research applications. Its selectivity towards COX-2 makes it a useful tool for studying the role of COX-2 in various biological processes. Further studies are needed to fully understand the mechanism of action of N-(2-butoxyphenyl)-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetamide and to optimize its pharmacokinetic properties.
Wissenschaftliche Forschungsanwendungen
N-(2-butoxyphenyl)-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetamide has been extensively studied for its potential use in various scientific research applications. One of the main areas of interest is its potential as a selective COX-2 inhibitor. COX-2 is an enzyme that plays a crucial role in the inflammatory response and has been implicated in various diseases such as cancer, arthritis, and Alzheimer’s disease. N-(2-butoxyphenyl)-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetamide has shown promising results in inhibiting COX-2 activity, making it a potential candidate for the development of new anti-inflammatory drugs.
Eigenschaften
IUPAC Name |
N-(2-butoxyphenyl)-2-[5-(2-chlorophenyl)tetrazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O2/c1-2-3-12-27-17-11-7-6-10-16(17)21-18(26)13-25-23-19(22-24-25)14-8-4-5-9-15(14)20/h4-11H,2-3,12-13H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRCAAQNSMZJQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1NC(=O)CN2N=C(N=N2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-butoxyphenyl)-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2,5-dimethylphenyl)-4-[(2-methyl-5-nitrophenyl)sulfonyl]piperazine](/img/structure/B4300360.png)
![dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(4-ethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B4300368.png)
![dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(3-chloro-4-hydroxy-5-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B4300369.png)

![dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(3-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B4300378.png)
![dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(5-methyl-2-thienyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B4300380.png)
![dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(3-thienyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B4300383.png)
![2-[5-(4-methoxyphenyl)-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4300396.png)
![methyl [5-oxo-1-phenyl-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B4300403.png)
![N-(4-nitrophenyl)-2-[(2-phenylethyl)amino]nicotinamide](/img/structure/B4300406.png)
![N-benzyl-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B4300414.png)

![5-(3-chloro-4,5-dimethoxybenzylidene)-2-imino-3-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4300439.png)
![3-(4-tert-butylphenyl)-3-{[(2,4-dichlorophenoxy)acetyl]amino}propanoic acid](/img/structure/B4300444.png)